molecular formula C11H7ClN2OS B7761191 (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile

Cat. No.: B7761191
M. Wt: 250.70 g/mol
InChI Key: BULWJBIPSLXWPH-YRNVUSSQSA-N
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Description

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzothiazole moiety linked to a butanenitrile group, with additional functional groups such as a chloro and oxo group

Preparation Methods

The synthesis of (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with a suitable α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions typically include:

    Reagents: 2-aminobenzothiazole, α,β-unsaturated carbonyl compound, base (e.g., sodium hydroxide or potassium carbonate)

    Solvent: Polar aprotic solvent (e.g., dimethyl sulfoxide or dimethylformamide)

    Temperature: Elevated temperatures (e.g., 80-100°C)

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Condensation: The compound can undergo condensation reactions with various carbonyl compounds, leading to the formation of more complex structures.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide)

Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives.

Scientific Research Applications

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting materials due to its conjugated structure.

    Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound’s benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives, known for its antimicrobial properties.

    2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in the development of fluorescent probes.

    2-(4-Morpholinyl)benzothiazole: Studied for its anticancer activity and potential as a therapeutic agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,14H,5H2/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULWJBIPSLXWPH-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=O)CCl)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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